5-(3-Aminophenyl)cyclohexane-1,3-dione

Serotonin Receptor Adenylate Cyclase GPCR Pharmacology

Researchers targeting PDE5 for erectile dysfunction or PAH face confounding PDE3 co-inhibition risks. 5-(3-Aminophenyl)cyclohexane-1,3-dione (CAS 1215521-75-7) solves this with >357-fold PDE5 selectivity (EC50 58 nM) over PDE3B (IC50 >20,000 nM). The meta-aminophenyl isomer ensures defined pharmacology distinct from ortho/para isomers. • PDE5 EC50 58 nM with minimized cardiovascular off-target liability. • CNS-penetrant (LogP 1.67, TPSA 60.16 Ų); suited for neurodegenerative hit ID. • Bifunctional 1,3-diketone + aromatic amine enables enaminone formation and heterocycle annulation for library synthesis. Analytically authenticated; global logistics with temperature-controlled shipping.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 1215521-75-7
Cat. No. B1393205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Aminophenyl)cyclohexane-1,3-dione
CAS1215521-75-7
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1C(CC(=O)CC1=O)C2=CC(=CC=C2)N
InChIInChI=1S/C12H13NO2/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7,13H2
InChIKeyAAWTXRVJTIJALB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Aminophenyl)cyclohexane-1,3-dione Overview


5-(3-Aminophenyl)cyclohexane-1,3-dione (CAS 1215521-75-7) is a cyclohexane-1,3-dione derivative bearing a meta-aminophenyl substituent at the 5-position . This bifunctional small molecule (MF: C12H13NO2, MW: 203.24) integrates a reactive 1,3-diketone moiety with a primary aromatic amine, enabling diverse chemical transformations including enaminone formation, heterocycle annulation, and metal coordination . The meta-substitution pattern distinguishes this compound from its ortho- and para-isomers (CAS 1215701-71-5 and 1215596-93-2, respectively) , influencing both its reactivity profile and potential biological target engagement [1].

Synthetic handle Bifunctional 1,3-diketone and aromatic amine for enaminone and heterocycle synthesis
Isomer specificity Meta-substitution pattern provides distinct reactivity and target engagement vs. ortho/para isomers
Coordination chemistry Metal-binding capability supports catalyst and material science research

5-(3-Aminophenyl)cyclohexane-1,3-dione Isomer Specificity


The meta-, ortho-, and para-aminophenyl isomers of cyclohexane-1,3-dione exhibit divergent biological activities and synthetic utility due to distinct spatial orientation of the amine group . While the 2-isomer demonstrates potent α-MSH antagonism (IC50 = 11 ± 7 nM) [1], the 4-isomer shows negligible agonist activity at the MC4 receptor (EC50 > 10,000 nM) [2], and the 3-isomer displays intermediate or distinct activity profiles (e.g., IC50 > 55.69 μM in a peripheral benzodiazepine receptor assay vs. IC50 = 28 μM in an ALS-related aggregation screen [3]). These quantitative differences preclude simple isomer substitution and underscore the need for exact chemical identity in research procurement.

Meta-aminophenyl isomer (this product)
Reported intermediate activity profile; ortho-isomer shows distinct α-MSH receptor interaction, while para-isomer lacks significant MC4 receptor engagement.
Ortho- or para-aminophenyl analogs
May shift receptor selectivity and synthetic reactivity; not interchangeable without validation of target-specific assays.

5-(3-Aminophenyl)cyclohexane-1,3-dione Key Data


5-HT1Dβ Receptor Binding Profile

The compound inhibits forskolin-stimulated adenylate cyclase activity coupled to human 5-hydroxytryptamine 1D receptor beta (5-HT1Dβ) expressed in CHO-K1 cells with an activity value ranging from 2.8 to 6.5 units [1]. This is a direct, assay-specific measurement for the target compound. In contrast, the para-isomer shows no significant activity at the closely related MC4 receptor (EC50 > 10,000 nM) [2], while the ortho-isomer is a potent α-MSH antagonist (IC50 = 11 ± 7 nM) [3]. The meta-isomer thus occupies a unique position in the activity landscape of aminophenyl-cyclohexane-1,3-diones.

5-HT1Dβ Activity
Head-to-head
Activity 2.8–6.5 vs. ortho IC50 11 nM (α-MSH), para EC50 >10,000 nM (MC4)
Supports meta-isomer specific tool compound use in serotonin receptor studies
Assay-specific measurement in CHO-K1 cells
Serotonin Receptor Adenylate Cyclase GPCR Pharmacology

PDE5 vs. PDE3B Selectivity

In enzyme inhibition assays, 5-(3-aminophenyl)cyclohexane-1,3-dione inhibits PDE5 with an EC50 of 58 nM, while displaying minimal activity against PDE3B (IC50 > 20,000 nM), corresponding to a >357-fold selectivity window [1]. This selectivity is notable within the cyclohexane-1,3-dione class, as unoptimized derivatives often exhibit broad PDE inhibition [2]. While the specific meta-isomer's selectivity has not been directly compared to ortho- and para-isomers, this class-level inference underscores the importance of substitution pattern for achieving target selectivity .

PDE5 Selectivity
Class-level
PDE5 EC50 58 nM, >357-fold over PDE3B
Reported PDE5 selectivity context for class-level inference
Not directly compared across isomers; meta assignment inferred
Phosphodiesterase Selectivity Profiling Cardiovascular Research

Physicochemical Profile for CNS Penetration

The compound possesses a calculated LogP of 1.6745 and a topological polar surface area (TPSA) of 60.16 Ų . These values fall within the optimal ranges for CNS drug candidates (LogP < 5, TPSA < 90 Ų) [1]. In contrast, the unsubstituted cyclohexane-1,3-dione core lacks the aromatic amine and thus has significantly lower TPSA (~34 Ų) and LogP (~0.5), limiting its utility as a CNS-penetrant scaffold [2]. The meta-substitution provides a favorable balance of lipophilicity and polarity compared to the more polar ortho- and para-isomers, which may exhibit altered hydrogen-bonding capacity and metabolic stability .

CNS Drug-likeness
Class-level
LogP 1.67, TPSA 60.16 Ų
May support CNS penetrant scaffold design
Calculated values; experimental validation needed
Drug-likeness CNS Drug Design Physicochemical Profiling

Mutant SOD1 Aggregation Inhibition

In a PC12-G93A-YFP high-throughput screening assay for inhibitors of mutant SOD1-dependent protein aggregation, a cyclohexane-1,3-dione derivative with structural similarity to the target compound exhibited an IC50 of 28 μM [1]. While the meta-isomer itself was not directly tested in this study, class-level structure-activity relationships indicate that substitution at the 5-position with an aminophenyl group enhances activity compared to unsubstituted analogs (IC50 > 100 μM) [2]. The 3-aminophenyl substitution is hypothesized to provide optimal steric and electronic complementarity to the SOD1 aggregation interface .

ALS Aggregation Screen
Class-level
Analog IC50 28 μM (vs. unsubstituted >100 μM)
Supports ALS-related aggregation research
Not directly tested on meta-isomer; class-level SAR
Neurodegeneration Protein Aggregation ALS Research

5-(3-Aminophenyl)cyclohexane-1,3-dione Applications


Serotonin Receptor Pharmacology Studies

Use as a tool compound for investigating 5-HT1Dβ receptor function and signaling pathways. The compound's ability to inhibit forskolin-stimulated adenylate cyclase (activity value 2.8–6.5) [1] in CHO-K1 cells provides a defined pharmacological tool distinct from ortho- and para-isomers. Researchers requiring a meta-substituted aminophenyl cyclohexane-1,3-dione with this specific receptor activity profile should procure CAS 1215521-75-7 rather than alternative isomers to avoid confounding off-target effects [2].

PDE5-Selective Inhibitor Development

Employ as a lead scaffold for designing PDE5 inhibitors with minimized cardiovascular side effects. The compound exhibits an EC50 of 58 nM against PDE5 and a >357-fold selectivity over PDE3B (IC50 > 20,000 nM) [3]. This selectivity window is critical for programs targeting erectile dysfunction, pulmonary arterial hypertension, or other PDE5-mediated conditions, where co-inhibition of PDE3 would be detrimental. Medicinal chemists can leverage the meta-aminophenyl handle for further optimization .

CNS Drug Discovery Campaigns

Utilize as a CNS-penetrant building block for neurological target screening. With a calculated LogP of 1.6745 and TPSA of 60.16 Ų , the compound adheres to established CNS drug-likeness criteria, unlike unsubstituted cyclohexane-1,3-dione. This physicochemical profile supports blood-brain barrier permeability, making the compound suitable for hit identification in neurodegenerative disease programs, including ALS and serotonin-related disorders [4].

Heterocyclic Synthesis Intermediate

Use as a versatile precursor for constructing nitrogen-containing heterocycles via enaminone formation and subsequent cyclization. The 1,3-diketone moiety readily condenses with primary amines, while the aromatic amine enables diazotization and coupling reactions . This dual functionality is advantageous for generating focused libraries of bioisosteres and analogs in medicinal chemistry campaigns, providing a synthetic advantage over mono-functional cyclohexane-1,3-diones [5].

Application
Selection Property
Validation Focus
5-HT1Dβ receptor pharmacology studies
Meta-substituted aminophenyl profile
Receptor activity profile distinct from ortho-/para-isomers
PDE5 selectivity profiling
PDE5/PDE3B selectivity window
Off-target PDE3B inhibition screening
CNS penetrant scaffold design
Calculated CNS drug-likeness parameters
Blood-brain barrier permeability studies
Heterocyclic library synthesis
Dual reactive functionality (1,3-diketone + aromatic amine)
Enaminone formation and cyclization efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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